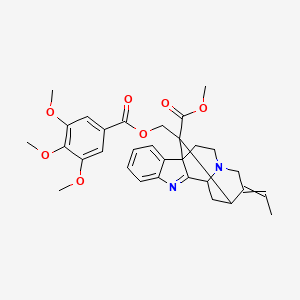
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione, also known as 13-ABPP, is a natural product isolated from the plant species of the genus Callicarpa. It has shown potential as a lead compound for the development of new drugs due to its diverse biological activities. In
Wirkmechanismus
The mechanism of action of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is not fully understood. However, it has been proposed that the compound exerts its biological activities by targeting specific signaling pathways in cells. For example, 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. Additionally, it has been suggested that 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione may modulate the activity of enzymes involved in the regulation of cellular processes such as apoptosis and autophagy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione have been extensively studied. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. Moreover, it has been suggested that 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione may modulate the activity of enzymes involved in the regulation of cellular processes such as apoptosis and autophagy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is its diverse biological activities, which make it a potential lead compound for the development of new drugs. Additionally, 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is a natural product, which makes it an attractive option for drug development due to its low toxicity. However, there are some limitations to the use of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione in lab experiments. For example, the low yield of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione from the plant source makes it difficult to obtain large quantities of the compound for further research. Moreover, the chemical synthesis of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione. One area of interest is the development of new drugs based on the structure of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione. Additionally, the mechanism of action of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione needs to be further elucidated to fully understand its biological activities. Moreover, the potential of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione as a neuroprotective agent needs to be explored further. Finally, the development of new methods for the synthesis of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is essential to obtain large quantities of the compound for further research.
Conclusion:
In conclusion, 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is a natural product with diverse biological activities that make it a potential lead compound for the development of new drugs. The synthesis method of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione involves the extraction of the compound from the plant species of the genus Callicarpa or chemical synthesis. The mechanism of action of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione is not fully understood, but it has been proposed to target specific signaling pathways in cells. The biochemical and physiological effects of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione have been extensively studied, and it has shown potential as a cytotoxic agent against cancer cells, an anti-inflammatory agent, and a neuroprotective agent. The advantages of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione include its diverse biological activities and low toxicity, while the limitations include the low yield of the compound from the plant source and the complexity of the chemical synthesis process. Finally, future directions for the research on 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione include the development of new drugs based on its structure, further elucidation of its mechanism of action, exploration of its potential as a neuroprotective agent, and the development of new methods for its synthesis.
Synthesemethoden
The synthesis of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione involves the extraction of the compound from the plant species of the genus Callicarpa. The isolation process involves the use of various chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC). The yield of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione from the plant source is low, which makes it difficult to obtain large quantities of the compound for further research. Therefore, chemical synthesis of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione has been explored as an alternative method. The chemical synthesis of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione involves several steps, including the synthesis of the precursor molecule and the final cyclization reaction to obtain 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione.
Wissenschaftliche Forschungsanwendungen
The diverse biological activities of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione have attracted the attention of researchers in various fields such as cancer research, anti-inflammatory research, and neurodegenerative disease research. It has been shown to exhibit cytotoxicity against various cancer cell lines such as MCF-7, A549, and HeLa. Additionally, 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, it has shown potential as a neuroprotective agent by modulating the expression of genes involved in the regulation of neuronal survival and differentiation.
Eigenschaften
CAS-Nummer |
76497-89-7 |
|---|---|
Produktname |
8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione |
Molekularformel |
C22H32O5 |
Aussehen |
Oil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



